molecular formula C7H12N2O B12966047 rel-(1R,5S)-3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one

rel-(1R,5S)-3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one

Cat. No.: B12966047
M. Wt: 140.18 g/mol
InChI Key: QFUJWBARWLLAMG-NTSWFWBYSA-N
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Description

rel-(1R,5S)-3-Methyl-3,8-diazabicyclo[321]octan-2-one is a bicyclic compound with a unique structure that includes a diazabicyclo octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,5S)-3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,5S)-3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

rel-(1R,5S)-3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of rel-(1R,5S)-3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

rel-(1R,5S)-3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one is unique due to its specific diazabicyclo octane core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new drugs and materials.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(1R,5S)-3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C7H12N2O/c1-9-4-5-2-3-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

QFUJWBARWLLAMG-NTSWFWBYSA-N

Isomeric SMILES

CN1C[C@@H]2CC[C@H](C1=O)N2

Canonical SMILES

CN1CC2CCC(C1=O)N2

Origin of Product

United States

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